molecular formula C20H24N4O2 B11039183 3-Cyclohexyl-7-imino-4,6-dioxaspiro[bicyclo[3.2.1]octane-8,1'-cyclohexane]-1,2,2-tricarbonitrile

3-Cyclohexyl-7-imino-4,6-dioxaspiro[bicyclo[3.2.1]octane-8,1'-cyclohexane]-1,2,2-tricarbonitrile

Cat. No.: B11039183
M. Wt: 352.4 g/mol
InChI Key: MJIDBELHJKTELC-UHFFFAOYSA-N
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Description

3-Cyclohexyl-7-imino-4,6-dioxaspiro[bicyclo[321]octane-8,1’-cyclohexane]-1,2,2-tricarbonitrile is a complex organic compound characterized by its unique bicyclic and spirocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-7-imino-4,6-dioxaspiro[bicyclo[3.2.1]octane-8,1’-cyclohexane]-1,2,2-tricarbonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic core . The reaction conditions often include the use of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-7-imino-4,6-dioxaspiro[bicyclo[3.2.1]octane-8,1’-cyclohexane]-1,2,2-tricarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrile groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-Cyclohexyl-7-imino-4,6-dioxaspiro[bicyclo[3.2.1]octane-8,1’-cyclohexane]-1,2,2-tricarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Cyclohexyl-7-imino-4,6-dioxaspiro[bicyclo[3.2.1]octane-8,1’-cyclohexane]-1,2,2-tricarbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic structure and are often used in similar applications.

    Spirocyclic compounds: Compounds with spirocyclic structures are known for their stability and unique chemical properties.

Uniqueness

3-Cyclohexyl-7-imino-4,6-dioxaspiro[bicyclo[3.2.1]octane-8,1’-cyclohexane]-1,2,2-tricarbonitrile stands out due to its combination of bicyclic and spirocyclic structures, along with the presence of multiple nitrile groups. This unique combination of features makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

3-cyclohexyl-6-iminospiro[2,7-dioxabicyclo[3.2.1]octane-8,1'-cyclohexane]-4,4,5-tricarbonitrile

InChI

InChI=1S/C20H24N4O2/c21-11-19(12-22)15(14-7-3-1-4-8-14)25-17-18(9-5-2-6-10-18)20(19,13-23)16(24)26-17/h14-15,17,24H,1-10H2

InChI Key

MJIDBELHJKTELC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2C(C3(C(=N)OC(C34CCCCC4)O2)C#N)(C#N)C#N

Origin of Product

United States

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